molecular formula C11H8N4O B2598182 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1823542-31-9

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2598182
CAS No.: 1823542-31-9
M. Wt: 212.212
InChI Key: NJOYFEACNUECPD-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of both pyrimidine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary depending on their structure and the specific biological activity they exhibit. For instance, some derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one” and similar compounds in various medical applications.

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the heterocyclic core. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-pyrimidin-2-yl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-14-8-4-1-2-5-9(8)15(11)10-12-6-3-7-13-10/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOYFEACNUECPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823542-31-9
Record name 1-(pyrimidin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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